1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine
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Overview
Description
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine is an organic compound with the molecular formula C15H21Cl2NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a 2,5-dichlorophenoxy group attached to a butyl chain, which is further connected to a piperidine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine typically involves the following steps:
Preparation of 2,5-dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2,5-dichlorophenoxybutane: The 2,5-dichlorophenol is reacted with 1,4-dibromobutane in the presence of a base like potassium carbonate to form 2,5-dichlorophenoxybutane.
Synthesis of this compound: The final step involves the reaction of 2,5-dichlorophenoxybutane with 4-methylpiperidine under reflux conditions in the presence of a solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,5-dichlorophenoxy group are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,4-dichlorophenoxy)butyl]-4-methylpiperidine: Similar structure but with different chlorine substitution pattern.
1-[4-(2,5-dichlorophenoxy)butyl]piperidine: Lacks the methyl group on the piperidine ring.
1-[4-(2,5-dichlorophenoxy)butyl]-4-ethylpiperidine: Contains an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of both the 2,5-dichlorophenoxy group and the methyl group on the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO/c1-13-6-9-19(10-7-13)8-2-3-11-20-16-12-14(17)4-5-15(16)18/h4-5,12-13H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBADGBWYZHWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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